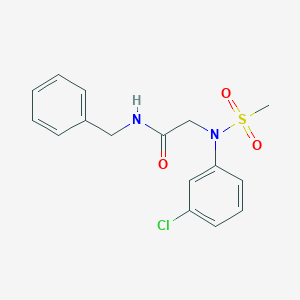
N-benzyl-N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide, also known as BAY 11-7082, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was first synthesized by Bayer AG in 1998 and has since been used in numerous scientific research studies.
Mecanismo De Acción
N-benzyl-N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide 11-7082 inhibits the activity of the transcription factor NF-κB, which is involved in the regulation of immune and inflammatory responses. NF-κB is activated by various stimuli, including cytokines, pathogens, and stress, and plays a critical role in the regulation of immune and inflammatory responses. N-benzyl-N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide 11-7082 inhibits the activity of NF-κB by covalently modifying the cysteine residue in the active site of the inhibitor of κB kinase (IKK), which is required for the activation of NF-κB.
Biochemical and Physiological Effects:
N-benzyl-N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide 11-7082 has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to inhibit the proliferation of cancer cells. It has also been shown to inhibit the replication of viruses, such as HIV-1 and HSV-1.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-benzyl-N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide 11-7082 in lab experiments is its specificity for NF-κB inhibition. It has been shown to be a potent and selective inhibitor of NF-κB activation. However, one of the limitations of using N-benzyl-N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide 11-7082 is its potential toxicity. It has been shown to have cytotoxic effects on some cell types at high concentrations.
Direcciones Futuras
There are numerous future directions for the study of N-benzyl-N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide 11-7082. One potential area of research is the development of novel therapeutic agents based on the structure of N-benzyl-N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide 11-7082. Another potential area of research is the investigation of the potential of N-benzyl-N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide 11-7082 in combination with other therapeutic agents for the treatment of various diseases. Additionally, further studies are needed to investigate the potential toxicity of N-benzyl-N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide 11-7082 and to identify potential side effects.
Métodos De Síntesis
N-benzyl-N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide 11-7082 is synthesized using a multi-step process that involves the reaction of various chemical compounds. The synthesis process involves the reaction of 3-chlorobenzylamine with methylsulfonyl chloride to form N~2~-(3-chlorobenzyl)-N~2~-(methylsulfonyl)ethylenediamine. This compound is then reacted with glycine to form N~2~-(3-chlorobenzyl)-N~2~-(methylsulfonyl)glycinamide, which is then benzylated to form N-benzyl-N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide 11-7082.
Aplicaciones Científicas De Investigación
N-benzyl-N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide 11-7082 has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. It has been used in numerous scientific research studies to investigate its potential as a therapeutic agent for various diseases.
Propiedades
Nombre del producto |
N-benzyl-N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide |
|---|---|
Fórmula molecular |
C16H17ClN2O3S |
Peso molecular |
352.8 g/mol |
Nombre IUPAC |
N-benzyl-2-(3-chloro-N-methylsulfonylanilino)acetamide |
InChI |
InChI=1S/C16H17ClN2O3S/c1-23(21,22)19(15-9-5-8-14(17)10-15)12-16(20)18-11-13-6-3-2-4-7-13/h2-10H,11-12H2,1H3,(H,18,20) |
Clave InChI |
BQZOBIIWUIEMRY-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)N(CC(=O)NCC1=CC=CC=C1)C2=CC(=CC=C2)Cl |
SMILES canónico |
CS(=O)(=O)N(CC(=O)NCC1=CC=CC=C1)C2=CC(=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[benzyl(methylsulfonyl)amino]-N-(2-fluorophenyl)acetamide](/img/structure/B258428.png)

![N-{4-[(2,4-dichlorobenzyl)oxy]benzyl}-N-[3-(dimethylamino)propyl]amine](/img/structure/B258435.png)
![N-[1-(7-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)ethyl]furan-2-carboxamide](/img/structure/B258436.png)


![Methyl 4-(4-methylphenyl)-2-[(2-phenoxypropanoyl)amino]-3-thiophenecarboxylate](/img/structure/B258448.png)


![3-[(4-Fluorobenzyl)carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B258455.png)
![N-(2-phenylethyl)-5-thiophen-2-yl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B258456.png)
![3-bromo-5-phenyl-N-propyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B258457.png)

![3-[(2-naphthyloxy)methyl]-N-propylbenzamide](/img/structure/B258462.png)